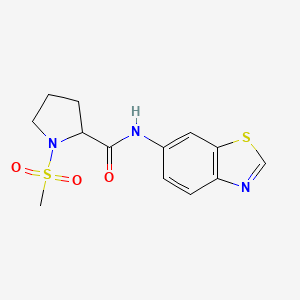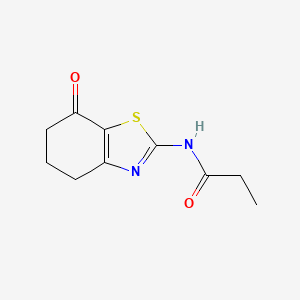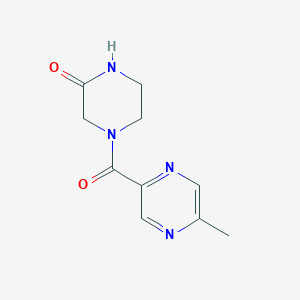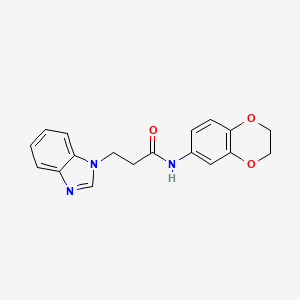![molecular formula C13H17N3O B7543380 N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide](/img/structure/B7543380.png)
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide
描述
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide, also known as DMAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it an attractive candidate for research in areas such as drug discovery, neuroscience, and biochemistry. In
作用机制
The mechanism of action of N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide is not fully understood, but it has been suggested that it may act by binding to certain receptors in the brain and modulating their activity. For example, this compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including the regulation of ion channels and the modulation of neurotransmitter release. By binding to this receptor, this compound may alter its activity and produce its physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the system being studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, which is a programmed cell death mechanism. In the brain, this compound has been found to have anxiolytic and antidepressant effects, possibly by modulating the activity of certain neurotransmitter systems. This compound has also been shown to have effects on ion channels and the release of neurotransmitters, suggesting that it may have a broad range of physiological effects.
实验室实验的优点和局限性
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-defined chemical structure, which makes it useful for studying the structure-activity relationships of various compounds. This compound is also relatively stable and can be stored for long periods of time without degradation. However, there are also limitations to using this compound in lab experiments. For example, it has been found to have low solubility in aqueous solutions, which may limit its use in certain assays. Additionally, this compound has been found to have low bioavailability, which may limit its use in animal studies.
未来方向
There are several future directions for research on N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide. One area of interest is the development of this compound-based anticancer drugs. Studies have shown that this compound has antitumor activity, but more research is needed to determine its efficacy and safety in humans. Another area of interest is the development of this compound-based drugs for the treatment of anxiety and depression. Studies have shown that this compound has anxiolytic and antidepressant effects, but more research is needed to determine its mechanism of action and potential side effects. Additionally, this compound may have potential applications in the study of protein function and the development of new tools for biochemistry research. Overall, this compound is a promising compound that has the potential to contribute to various scientific fields.
科学研究应用
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide has been widely studied for its potential applications in various scientific fields. In drug discovery, this compound has been shown to have antitumor activity, making it a promising candidate for the development of anticancer drugs. In neuroscience, this compound has been found to have anxiolytic and antidepressant effects, and it has been suggested that it may be useful in the treatment of anxiety and depression. In biochemistry, this compound has been used as a probe to study the function of certain proteins, such as the sigma-1 receptor.
属性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16(2)9-8-15-13(17)11-5-3-4-10-6-7-14-12(10)11/h3-7,14H,8-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKPNHSXUWEWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N~1~-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7543306.png)
![1-Cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea](/img/structure/B7543323.png)

![3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7543342.png)
![1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B7543352.png)
![Pyridin-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone](/img/structure/B7543358.png)

![3-Isoquinolinecarboxamide,1,2-dihydro-n-[2-(6-methoxy-1h-indol-3-yl)ethyl]-1-oxo-](/img/structure/B7543384.png)
![1-[4-[(4-Fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B7543392.png)




![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)